Introduction: The Strategic Value of 5-Amino-2-iodopyridine
Introduction: The Strategic Value of 5-Amino-2-iodopyridine
An In-depth Technical Guide to 5-Amino-2-iodopyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound 5-Amino-2-iodopyridine. It delves into its core properties, synthesis, reactivity, and critical applications as a versatile building block in modern organic and medicinal chemistry.
5-Amino-2-iodopyridine (CAS Number: 29958-12-1 ) is a strategically important heterocyclic intermediate.[1] Its structure, featuring a pyridine core functionalized with a nucleophilic amino group at the 5-position and a reactive iodo group at the 2-position, makes it a highly valuable precursor for the synthesis of complex molecular architectures. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, while the amino group provides a handle for further derivatization or acts as a key pharmacophoric element.
It is crucial to distinguish this compound from its more commonly referenced isomer, 2-Amino-5-iodopyridine (CAS: 20511-12-0).[2] While both are valuable, the distinct placement of the functional groups in 5-Amino-2-iodopyridine offers unique reactivity and leads to different structural motifs, making a dedicated understanding of its properties essential for synthetic planning.
Part 1: Core Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is foundational to its successful and safe application in the laboratory. The physical and chemical characteristics of 5-Amino-2-iodopyridine dictate its storage, handling, and compatibility with various reaction conditions.
Physicochemical Data
The key properties of 5-Amino-2-iodopyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 29958-12-1 | [1][3][4] |
| Molecular Formula | C₅H₅IN₂ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | Light yellow needles or crystalline solid | [5] |
| Melting Point | 63-67 °C | [6] |
| Solubility | Insoluble in water | [6] |
| Synonyms | 6-iodopyridin-3-amine, 2-Iodo-5-aminopyridine | [1][3][6] |
Insight for the Scientist: The compound's specified light sensitivity necessitates storage in amber vials or in the dark to prevent photodegradation, which could introduce impurities and affect reaction outcomes.[6] Its insolubility in water but likely solubility in common organic solvents is typical for such intermediates and guides the choice of solvent for both reaction and purification steps like extraction and chromatography.
Safety and Handling
Proper handling is paramount. The following table summarizes key hazard information.
| Hazard Category | Code/Statement | Source(s) |
| Hazard Codes | Xn (Harmful) | [6] |
| Risk Phrases | R22: Harmful if swallowed. | [6] |
| R37/38: Irritating to respiratory system and skin. | [6] | |
| R41: Risk of serious damage to eyes. | [6] | |
| R43: May cause sensitization by skin contact. | [6] | |
| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [6] |
| S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [6] |
Trustworthiness through Protocol: Based on this data, all manipulations of 5-Amino-2-iodopyridine must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles. An eyewash station and safety shower should be readily accessible.[7]
Part 2: Synthesis and Purification Workflow
The reliable synthesis of 5-Amino-2-iodopyridine is a critical first step for its use in further applications. While multiple routes can be envisioned, a common and effective method involves the direct electrophilic iodination of a suitable aminopyridine precursor.
Synthetic Strategy: Electrophilic Iodination
The synthesis of halogenated pyridines often relies on electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group. Starting from 3-aminopyridine, iodination would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 2 is particularly activated due to the combined directing effects of the amino group and the ring nitrogen.
A representative protocol for the synthesis of a related compound, 2-amino-5-iodopyridine, involves the iodination of 2-aminopyridine using iodine and an oxidizing agent like periodic acid or hydrogen peroxide in an acidic medium.[5][8] This general approach can be adapted, although regioselectivity must be carefully controlled and verified.
Detailed Experimental Protocol: Iodination of 3-Aminopyridine (Conceptual)
This protocol is a representative procedure adapted from established methods for aminopyridine iodination.[5]
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 3-aminopyridine (1.0 eq.) in a mixture of acetic acid and water.
-
Reagent Addition : To the stirred solution, add periodic acid dihydrate (0.15 eq.) followed by iodine (0.42 eq.).
-
Heating : Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Extraction : Neutralize the solution with a base (e.g., 10% NaOH) and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Amino-2-iodopyridine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 5-Amino-2-iodopyridine.
Part 3: Reactivity and Keystone Applications in Synthesis
The synthetic utility of 5-Amino-2-iodopyridine stems from the orthogonal reactivity of its two functional groups. The C-I bond at the electron-deficient 2-position is primed for metal-catalyzed cross-coupling, while the C-N bond at the 5-position offers a site for nucleophilic chemistry or can modulate the electronic properties of the scaffold.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the creation of biaryl structures prevalent in pharmaceuticals.[9][10] 5-Amino-2-iodopyridine is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl or heteroaryl groups at the 2-position.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a generalized procedure for a typical Suzuki-Miyaura reaction.[11]
-
Vessel Preparation : To a dry Schlenk flask, add 5-Amino-2-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add degassed solvents, such as a mixture of 1,4-dioxane and water or dimethoxyethane (DME), via syringe.
-
Reaction : Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification : Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography.
Expertise in Action: The choice of base is critical. K₃PO₄ is often preferred for sensitive substrates as it is less nucleophilic than other bases, minimizing side reactions. The dppf ligand on the palladium catalyst provides stability and promotes the reductive elimination step, which is crucial for achieving high yields.[11]
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals and materials.[12][13] Using 5-Amino-2-iodopyridine, this reaction allows for the selective introduction of a new amine substituent at the 2-position, creating complex diaminopyridine structures.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
This is a representative protocol for a Buchwald-Hartwig amination.[14]
-
Vessel Preparation : In an oven-dried Schlenk tube, combine 5-Amino-2-iodopyridine (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).
-
Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%).
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.
-
Reaction : Heat the mixture in an oil bath at 80–110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification : Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Authoritative Grounding: The success of the Buchwald-Hartwig amination often hinges on the choice of ligand.[14] Sterically hindered, electron-rich phosphine ligands like XPhos are essential. They accelerate the rate-limiting reductive elimination step, preventing decomposition of the palladium-amido intermediate and leading to higher yields and broader substrate scope.[14]
Conclusion
5-Amino-2-iodopyridine is a quintessential example of a modern heterocyclic building block. Its well-defined reactivity allows for the precise and predictable installation of diverse functionalities through robust and high-yielding cross-coupling reactions. For researchers in drug discovery and materials science, a deep, mechanistic understanding of this reagent's properties and reaction pathways is not merely academic—it is the key to unlocking novel molecular designs and accelerating innovation.
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